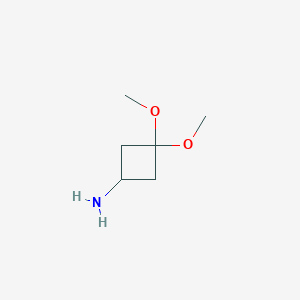
3,3-Dimethoxycyclobutan-1-amine
Overview
Description
Molecular Structure Analysis
The InChI code for 3,3-Dimethoxycyclobutan-1-amine is1S/C6H13NO2/c1-8-6(9-2)3-5(7)4-6/h5H,3-4,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3,3-Dimethoxycyclobutan-1-amine is a liquid at room temperature . It has a boiling point of approximately 151.4±40.0°C at 760 mmHg . The compound should be stored at a temperature of 4°C and protected from light .Scientific Research Applications
Modular Transition State Synthon
- Synthesis of Protected 2-Aminocyclobutanone : This compound has been prepared as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases, highlighting its utility in medicinal chemistry for the development of potential therapeutic agents (Thahani S Habeeb Mohammad et al., 2020).
Key Intermediate in Drug Synthesis
- Synthesis of Ivabradine Intermediate : An efficient process for the preparation of a key intermediate of Ivabradine, which is used in the treatment of heart-related diseases, demonstrates the importance of related cyclobutane derivatives in pharmaceutical synthesis (Xin Liu et al., 2014).
Antineoplastic Agents
- Synthesis and Evaluation of Antineoplastic Agent : A derivative has been synthesized for the evaluation as an antineoplastic agent, showcasing the application of cyclobutanone derivatives in cancer treatment through the development of new cancer cell growth inhibitory amides (G. Pettit et al., 2003).
VLA-4 Antagonists
- Synthesis of 3-Aminocyclobut-2-en-1-ones : These compounds are potent antagonists of VLA-4, indicating their potential application in the treatment of immune-related disorders and diseases involving VLA-4, such as asthma and multiple sclerosis (S. Brand et al., 2003).
Diastereo- and Enantioselective Synthesis
- CuH-Catalyzed Hydroamination : Demonstrates the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, highlighting the application in achieving high diastereo- and enantioselectivity in the synthesis of biologically active compounds (Shengyu Feng et al., 2019).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating that it is flammable (H226), causes skin irritation (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,3-dimethoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6(9-2)3-5(7)4-6/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJXGHDIJFLEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxycyclobutan-1-amine | |
CAS RN |
1638759-70-2 | |
| Record name | 3,3-dimethoxycyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



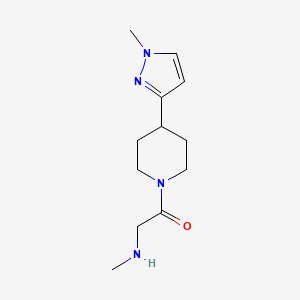
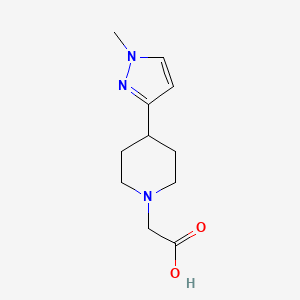
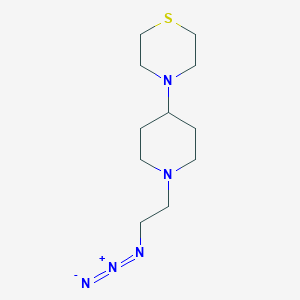
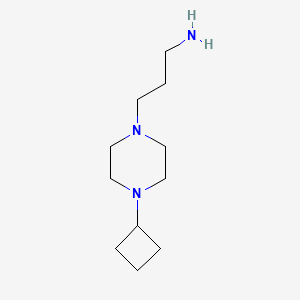

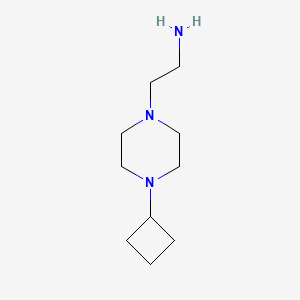
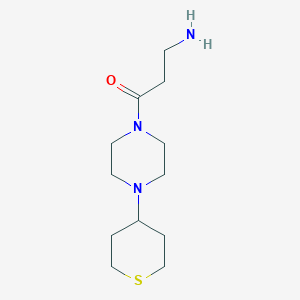
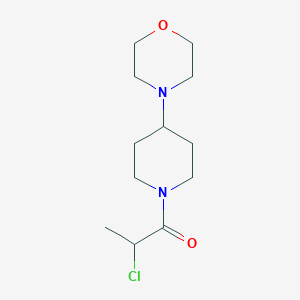
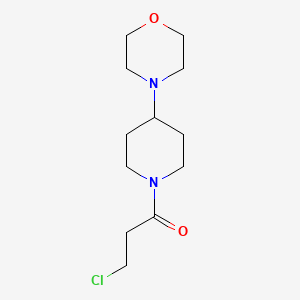



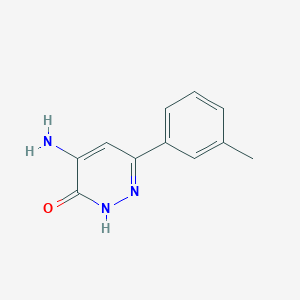
![4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B1477801.png)